molecular formula C18H17NO8 B3557975 2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate

2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B3557975
M. Wt: 375.3 g/mol
InChI Key: GBARESMQFRPCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate is an organic compound that features a nitrophenyl group and a trimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles like amines or alcohols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 2-(4-aminophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate

    Substitution: Various substituted esters

    Hydrolysis: 3,4,5-trimethoxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The trimethoxybenzoate ester can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-N’-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide
  • 4-Nitrophenyl 3,4,5-trimethoxybenzoate

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate is unique due to its combination of a nitrophenyl group and a trimethoxybenzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitrophenyl group allows for reduction reactions that can yield amino derivatives, while the trimethoxybenzoate ester provides unique binding interactions with biological molecules .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8/c1-24-15-8-12(9-16(25-2)17(15)26-3)18(21)27-10-14(20)11-4-6-13(7-5-11)19(22)23/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBARESMQFRPCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.